molecular formula C11H17ClN2O2 B14634345 1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol CAS No. 54126-65-7

1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol

Katalognummer: B14634345
CAS-Nummer: 54126-65-7
Molekulargewicht: 244.72 g/mol
InChI-Schlüssel: KDOYLLNDEQHAAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol is a chemical compound with the molecular formula C11H17ClN2O2 and a molecular weight of 244.718 g/mol . This compound is known for its unique structure, which includes a chloropyridinyl group and an isopropylamino group connected via a propanol backbone. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of 1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol typically involves the reaction of 3-chloropyridine with an appropriate propanol derivative under controlled conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The chloropyridinyl group can interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The isopropylamino group may enhance the compound’s binding affinity and specificity towards its targets .

Vergleich Mit ähnlichen Verbindungen

1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol can be compared with similar compounds such as:

Eigenschaften

CAS-Nummer

54126-65-7

Molekularformel

C11H17ClN2O2

Molekulargewicht

244.72 g/mol

IUPAC-Name

1-(3-chloropyridin-2-yl)oxy-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C11H17ClN2O2/c1-8(2)14-6-9(15)7-16-11-10(12)4-3-5-13-11/h3-5,8-9,14-15H,6-7H2,1-2H3

InChI-Schlüssel

KDOYLLNDEQHAAK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCC(COC1=C(C=CC=N1)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.